molecular formula C13H17NO2 B1665248 Alminoprofen CAS No. 54362-71-9

Alminoprofen

Cat. No. B1665248
CAS RN: 54362-71-9
M. Wt: 219.28 g/mol
InChI Key: FPHLBGOJWPEVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alminoprofen is a substituted aniline that is ibuprofen in which the isobutyl group is replaced by a (2-methylprop-2-en-1-yl)amino group. A non-steroidal anti-inflammatory drug, it is used for treatment of inflammatory and rheumatic disorders. It has a role as a non-steroidal anti-inflammatory drug, an antirheumatic drug, an antipyretic, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an EC 3.1.1.4 (phospholipase A2) inhibitor, a cyclooxygenase 2 inhibitor and a non-narcotic analgesic. It is a monocarboxylic acid, a substituted aniline, an amino acid and a secondary amino compound.
Alminoprofen is a non-steroidal anti-inflammatory drug (NSAID) whose physiochemical characteristics make it a member of the phenylpropionic acid class of chemical substances.

Scientific Research Applications

1. Alminoprofen in Biomedical Applications

Alminoprofen-conjugated silicon quantum dots (Ap-Si) have been developed, showcasing potential for biomedical applications. These include use as biological fluorescent markers and drug delivery systems. Ap-Si is less toxic than conventional quantum dots and retains the medicinal effects of alminoprofen, such as COX-2 enzyme inhibition, making it a promising candidate for pharmaceutical drug development (Hanada et al., 2013).

2. Enantioseparation and Pharmacokinetics

A study conducted on alminoprofen (AMF) in rat plasma involved enantioselective analysis using chiral liquid chromatography-tandem mass spectrometry. This research is significant for understanding the pharmacokinetics of alminoprofen's enantiomers, particularly their different absorption and distribution in the body, which is crucial for optimizing therapeutic efficacy (Sun et al., 2020).

3. Structural and Stereochemical Characterization

Research on alminoprofen's structure and stereochemistry has been conducted, focusing on its major urinary metabolite, acyl glucuronide. This study involved the synthesis and characterization of diastereomeric mixtures of 1-β-O-acyl glucuronides derived from alminoprofen, providing valuable insights into the drug's metabolism and pharmacokinetic properties (Baba et al., 2018).

4. Potential Treatment for Neurodegenerative Diseases

A study explored the development of novel NSAID-derived drug conjugates (Anti-inflammatory-Lipoyl derivatives) for the potential treatment of Alzheimer’s Disease. This research is particularly relevant to alminoprofen's applications in neurodegenerative diseases, as it investigates how NSAID-derived compounds could mitigate the gastrointestinal toxicity associated with prolonged NSAID use, while retaining their beneficial effects (Cacciatore et al., 2016).

properties

IUPAC Name

2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13(15)16/h4-7,10,14H,1,8H2,2-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHLBGOJWPEVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865968
Record name (+/-)-Alminoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alminoprofen

CAS RN

39718-89-3
Record name Alminoprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39718-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alminoprofen [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039718893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alminoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13314
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+/-)-Alminoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alminoprofen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALMINOPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0255AHR9GJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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